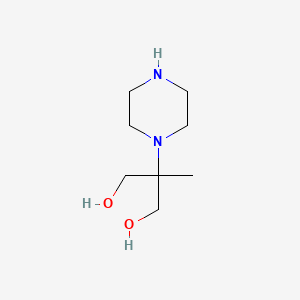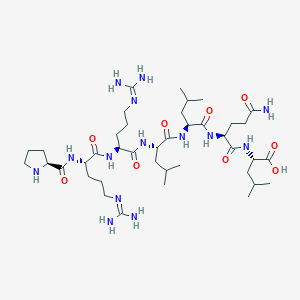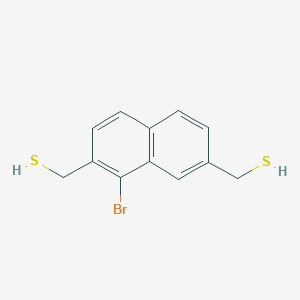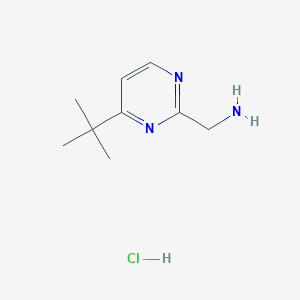![molecular formula C7H4ClN3O B14176247 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- typically involves the formation of the pyrazolopyridine core followed by the introduction of the chloro and carboxaldehyde substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-amino-3-chloropyrazole with 2-pyridinecarboxaldehyde in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 1H-Pyrazolo[3,4-C]pyridine-3-carboxylic acid, 5-chloro-.
Reduction: 1H-Pyrazolo[3,4-C]pyridine-3-methanol, 5-chloro-.
Substitution: 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-methoxy-.
Scientific Research Applications
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and carboxaldehyde groups can enhance its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine-3-carboxaldehyde, 5-chloro-: Similar structure but different ring fusion pattern.
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-bromo-: Similar structure but with a bromo substituent instead of chloro.
1H-Pyrazolo[3,4-C]pyridine-3-carboxylic acid, 5-chloro-: Oxidized form of the compound.
Uniqueness
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and carboxaldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
5-chloro-2H-pyrazolo[3,4-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-1-4-5(2-9-7)10-11-6(4)3-12/h1-3H,(H,10,11) |
InChI Key |
DFKBULNGSXZERR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


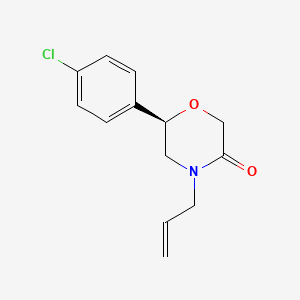
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
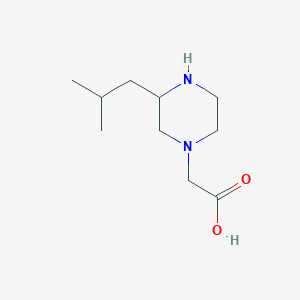
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
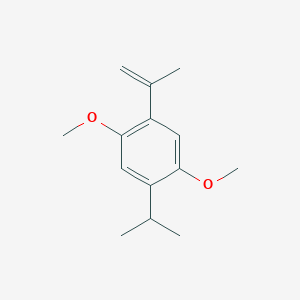
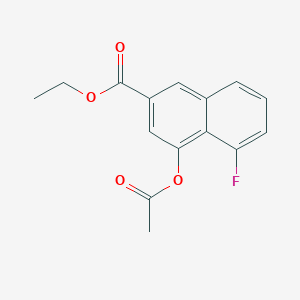
![N-[([1,1'-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide](/img/structure/B14176200.png)
![3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14176207.png)
![Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate](/img/structure/B14176210.png)
![N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide](/img/structure/B14176219.png)
